molecular formula C8H6F3N3 B8651990 4-(trifluoromethyl)-1H-indazol-3-amine

4-(trifluoromethyl)-1H-indazol-3-amine

Cat. No. B8651990
M. Wt: 201.15 g/mol
InChI Key: HVSPPLIBICHWSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CCOC(=O)n1nc(N)c2c(C(F)(F)F)cccc21
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:1]([O:2][C:3](=[O:4])[n:6]1[n:7][c:8]([NH2:19])[c:9]2[c:10]([C:15]([F:16])([F:17])[F:18])[cH:11][cH:12][cH:13][c:14]12)[CH3:5].[CH2:20]([O:21][C:22]([O:23][C:24]([O:25][CH2:26][CH3:27])=[O:28])=[O:29])[CH3:30]>>[nH:6]1[n:7][c:8]([NH2:19])[c:9]2[c:10]([C:15]([F:16])([F:17])[F:18])[cH:11][cH:12][cH:13][c:14]12

Inputs

Step One
Name
CCOC(=O)n1nc(N)c2c(C(F)(F)F)cccc21
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(=O)n1nc(N)c2c(C(F)(F)F)cccc21
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(=O)OC(=O)OCC

Outcomes

Product
Name
Type
product
Smiles
Nc1n[nH]c2cccc(C(F)(F)F)c12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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